7-Iodopyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Iodopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 7th position of the pyrido[1,2-a]pyrimidin-4-one core structure. The unique arrangement of nitrogen atoms within the bicyclic framework imparts significant chemical and biological properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodopyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method is the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials . The reaction conditions are optimized to achieve high yields and broad substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar catalytic processes with optimizations for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 7-Iodopyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
7-Iodopyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 7-Iodopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to and modulate the activity of enzymes and receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one: The parent compound without the iodine substitution.
Pyrazolo[4,3-d]pyrimidin-7-ones: Compounds with a similar bicyclic structure but different heteroatoms and substituents.
Pyrido[2,3-d]pyrimidin-4-ones: Compounds with a different arrangement of nitrogen atoms within the bicyclic framework.
Uniqueness: 7-Iodopyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This substitution can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5IN2O |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
7-iodopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5IN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H |
InChI Key |
YPBPACPIVLDWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1I |
Origin of Product |
United States |
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